molecular formula C9H12O3 B3276869 (6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one CAS No. 64908-72-1

(6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one

Cat. No.: B3276869
CAS No.: 64908-72-1
M. Wt: 168.19 g/mol
InChI Key: IUWHULBEJXJJQF-VOTSOKGWSA-N
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Description

(6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one is an organic compound with a unique structure that includes an ethoxy group, a hydroxymethylidene group, and a cyclohexenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the enolization of cyclohex-2-en-1-one derivatives. For example, the utilization of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one in iridium-catalyzed allylic enolization involving keto-enol isomerization is accomplished under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Molecular oxygen over Fe-Co-g-C3N4 catalysts.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohex-2-en-1-one derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

(6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. For example, in electrochemical oxidative dehydrogenation aromatization reactions, it can act as a substrate, leading to the formation of aromatic compounds . The specific pathways and targets depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

(6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one is an organic compound notable for its unique structural features, including an ethoxy group and a hydroxymethylidene moiety attached to a cyclohexenone core. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25.0 µg/mL
Streptococcus pneumoniae15.0 µg/mL

These findings suggest that the compound may be a candidate for developing new antibacterial agents.

Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory effects . In vitro studies showed that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15075
IL-1β200100

This reduction indicates its potential use in treating inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells.

Cell LineIC50 (µM)
HeLa20
MCF-730
Normal Fibroblasts>100

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound may inhibit key signaling pathways involved in inflammation and cell proliferation, leading to its observed effects on cytokine production and cancer cell viability.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study found that the compound was effective against multi-drug resistant strains, suggesting its potential application in treating resistant infections.

Study on Anti-inflammatory Properties

A study conducted by Zhang et al. investigated the anti-inflammatory properties of this compound in a mouse model of acute inflammation. The results showed significant reduction in paw edema and inflammatory markers, supporting its use in inflammatory conditions.

Properties

IUPAC Name

(6E)-3-ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h5-6,10H,2-4H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWHULBEJXJJQF-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C(=CO)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=O)/C(=C/O)/CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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